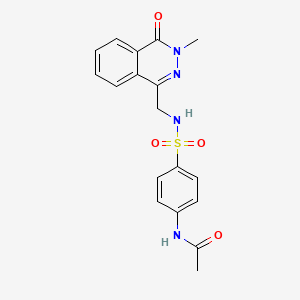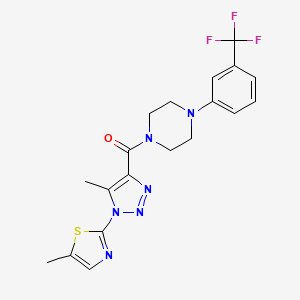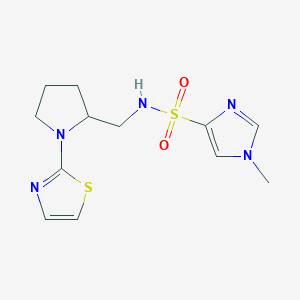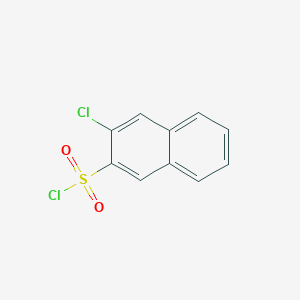
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione, also known as DQ-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is not fully understood, but it is thought to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to interact with various proteins such as p53, Bcl-2, and caspase-3.
Biochemical and Physiological Effects:
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest, promoting apoptosis, reducing oxidative stress, and improving cognitive and motor function. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione in lab experiments is its high purity and high yield synthesis method. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione research include further investigation of its mechanism of action, optimization of its therapeutic potential through structure-activity relationship studies, and development of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione derivatives with improved pharmacological properties. 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can also be studied in combination with other compounds to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione involves the condensation of 1,2-dimethyl-3-indolylacetic acid and 3,4-dihydroquinolin-2-one in the presence of a dehydrating agent. The resulting compound is then purified through recrystallization. This method has been optimized to yield high purity and high yield of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to improve cognitive function and reduce amyloid beta accumulation. In Parkinson's disease research, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-19(16-10-4-6-12-18(16)22(14)2)20(24)21(25)23-13-7-9-15-8-3-5-11-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVCXKMSJWALHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)


![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)
![(E)-3-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2617612.png)


